molecular formula C9H18N2O B1492599 9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane CAS No. 2092583-12-3

9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane

Cat. No. B1492599
CAS RN: 2092583-12-3
M. Wt: 170.25 g/mol
InChI Key: GURBJRKCTMCBNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane” are not available, there are methods for synthesizing similar compounds. For instance, a stereoselective synthesis of 1,6,9-trioxaspiro[4.5]decanes from d-Glucose has been reported . Another method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of Pd (OAc)2–PPh3 to afford diazaspiro decane with exocyclic double bonds .

Scientific Research Applications

1. Structural Motifs of Spiroacetal Natural Products The compound “9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane” is structurally similar to spiroacetals, which are the central structural core element of numerous natural products and are essential for their biological activity . Spiroacetals represent the complete or partial structure of many biologically potent natural products . Therefore, “9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane” could potentially be used in the synthesis of novel structural motifs of spiroacetal natural products .

Development of Novel Antibiotics

The structural similarity of “9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane” to spiroacetals, which are found in many antibiotics, suggests that it could be used in the development of novel antibiotics . For example, the antibiotic (+)-monensin A contains a 1,6-dioxaspiro[4.5]decane ring system . Therefore, “9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane” could potentially be used to synthesize new antibiotics with similar structures .

Development of Selective Anticancer Agents

Similarly, the structural similarity of “9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane” to spiroacetals found in anticancer agents suggests that it could be used in the development of selective anticancer agents . For instance, the anticancer agent (−)-berkelic acid contains a 1,6-dioxaspiro[4.5]decane ring system . Therefore, “9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane” could potentially be used to synthesize new anticancer agents with similar structures .

Structure-Activity Relationship Studies

The unique structure of “9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane” makes it a valuable compound for structure-activity relationship studies . These studies could potentially lead to the discovery of new bioactive compounds .

Synthesis of Oxa Analog Motifs

The compound “9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane” could be used in the synthesis of oxa analog motifs of natural products . These oxa analogs could potentially have unique bioactivities .

6. Research and Development in the Pharmaceutical Industry Given its potential applications in the synthesis of novel antibiotics, anticancer agents, and other bioactive compounds, “9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane” could be of significant interest in the pharmaceutical industry .

properties

IUPAC Name

9-ethyl-2-oxa-6,9-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-11-5-4-10-9(7-11)3-6-12-8-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURBJRKCTMCBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC2(C1)CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.